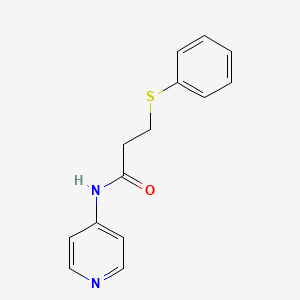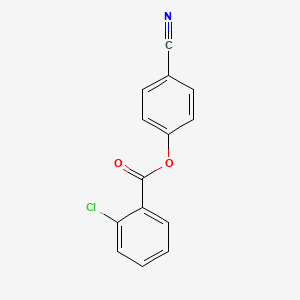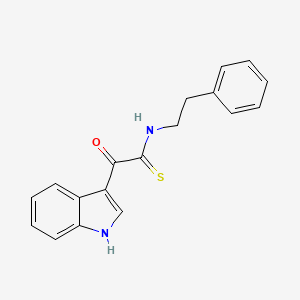
4-(2-fluorophenyl)-7,8-dimethyl-3,4-dihydro-2(1H)-quinolinone
説明
4-(2-fluorophenyl)-7,8-dimethyl-3,4-dihydro-2(1H)-quinolinone, also known as FDQ, is a synthetic compound that has been widely used in scientific research due to its unique chemical properties. This compound belongs to the class of quinolinone derivatives and has been shown to possess a wide range of biological activities.
作用機序
The exact mechanism of action of 4-(2-fluorophenyl)-7,8-dimethyl-3,4-dihydro-2(1H)-quinolinone is not fully understood. However, it has been shown to modulate the activity of various enzymes and ion channels in the body. This compound has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a key role in the inflammatory response. Additionally, this compound has been shown to modulate the activity of voltage-gated potassium channels and has been investigated as a potential treatment for epilepsy.
Biochemical and Physiological Effects:
This compound has been shown to possess a wide range of biochemical and physiological effects. It has been shown to exhibit anti-inflammatory effects by inhibiting the activity of COX-2. Additionally, this compound has been shown to possess antitumor and antiviral activities by inhibiting the activity of various enzymes involved in these processes. This compound has also been shown to exhibit neuroprotective effects and has been investigated as a potential treatment for neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
実験室実験の利点と制限
4-(2-fluorophenyl)-7,8-dimethyl-3,4-dihydro-2(1H)-quinolinone has several advantages for use in lab experiments. It is a synthetic compound that can be easily synthesized in large quantities and has a high purity. Additionally, this compound has been extensively studied, and its biological activities are well-characterized. However, there are also some limitations to the use of this compound in lab experiments. It has been shown to exhibit cytotoxic effects at high concentrations, which can limit its use in certain experiments. Additionally, the exact mechanism of action of this compound is not fully understood, which can make it difficult to interpret experimental results.
将来の方向性
There are several future directions for research on 4-(2-fluorophenyl)-7,8-dimethyl-3,4-dihydro-2(1H)-quinolinone. One potential direction is to investigate its potential as a treatment for neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Additionally, this compound has been shown to modulate the activity of various ion channels, and further research is needed to fully understand its effects on these channels. Finally, there is a need for further studies to investigate the potential side effects of this compound and to determine the optimal dosage for therapeutic use.
科学的研究の応用
4-(2-fluorophenyl)-7,8-dimethyl-3,4-dihydro-2(1H)-quinolinone has been extensively studied for its potential therapeutic applications. It has been shown to possess a wide range of biological activities, including anti-inflammatory, antitumor, and antiviral activities. This compound has also been shown to exhibit neuroprotective effects and has been investigated as a potential treatment for neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Additionally, this compound has been shown to modulate the activity of ion channels and has been investigated as a potential treatment for epilepsy.
特性
IUPAC Name |
4-(2-fluorophenyl)-7,8-dimethyl-3,4-dihydro-1H-quinolin-2-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16FNO/c1-10-7-8-13-14(12-5-3-4-6-15(12)18)9-16(20)19-17(13)11(10)2/h3-8,14H,9H2,1-2H3,(H,19,20) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KTGDRBOUTGCKKP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=C(C=C1)C(CC(=O)N2)C3=CC=CC=C3F)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16FNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-allyl-N-(4-{[4-(5-chloro-2-methylphenyl)-1-piperazinyl]carbonyl}phenyl)methanesulfonamide](/img/structure/B4192381.png)
![N-(4-{[(3-ethoxypropyl)amino]sulfonyl}phenyl)-1-(4-methylphenyl)-5-oxo-3-pyrrolidinecarboxamide](/img/structure/B4192384.png)

![2-[(4-bromobenzyl)thio]-N-[2-(1-pyrrolidinylcarbonyl)phenyl]acetamide](/img/structure/B4192415.png)
![N-[2-(5-{[(cyclohexylamino)carbonyl]amino}-1-methyl-1H-benzimidazol-2-yl)ethyl]benzamide](/img/structure/B4192422.png)
![methyl 2-({[3-(2-chlorophenyl)-4,5-dihydro-5-isoxazolyl]carbonyl}amino)benzoate](/img/structure/B4192425.png)
![3-(2,3-dihydro-1,4-benzodioxin-2-yl)-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazin-6(7H)-one](/img/structure/B4192437.png)
![4-methyl-N-{2-[(4-methyl-1-piperidinyl)carbonyl]phenyl}benzenesulfonamide](/img/structure/B4192442.png)
![N-isopropyl-2-[(2-thienylacetyl)amino]benzamide](/img/structure/B4192445.png)
![methyl 3-[(3-methylbutanoyl)amino]benzoate](/img/structure/B4192456.png)



![4-bromo-N-{5-methyl-2-[(phenoxyacetyl)amino]phenyl}benzamide](/img/structure/B4192483.png)